cis-4-Heptenal

Description

Structure

3D Structure

Properties

CAS No. |

6728-31-0 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(E)-hept-4-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |

InChI Key |

VVGOCOMZRGWHPI-ONEGZZNKSA-N |

SMILES |

CCC=CCCC=O |

Isomeric SMILES |

CC/C=C/CCC=O |

Canonical SMILES |

CCC=CCCC=O |

density |

0.843-0.855 |

Other CAS No. |

6728-31-0 |

physical_description |

slightly yellow liquid with a fatty, green odou |

Pictograms |

Flammable; Irritant |

solubility |

soluble in alcohol and most fixed oils; insoluble in wate |

Synonyms |

(4Z)-4-Heptenal; (Z)-4-Heptenal; (4Z)-Heptenal; (Z)-4-Heptenal; 4-cis-Heptenal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Heptenal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for cis-4-Heptenal. The information is intended to support research and development activities where this compound is of interest.

Introduction

This compound, also known as (Z)-4-Heptenal, is an unsaturated aliphatic aldehyde. It is a notable volatile compound that contributes to the aroma and flavor profiles of a wide range of food products.[1] It is recognized for its green, fatty, and fresh-cut grass aroma.[2] In various foods, it can either enhance desirable flavors or contribute to off-flavors, such as the stale or cardboard-like taste in fish oil and some dairy products.[3] The compound is a product of the oxidative breakdown of n-3 polyunsaturated fatty acids.[3] Given its potent sensory characteristics and its role as an indicator of lipid oxidation, the accurate analysis of this compound is crucial in food science, flavor chemistry, and quality control.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [2][4] |

| Molecular Weight | 112.17 g/mol | [2][5] |

| IUPAC Name | (Z)-hept-4-enal | [5] |

| Synonyms | (Z)-4-heptenal, cis-4-Hepten-1-al, N-propylidene butyraldehyde | [5][6] |

| CAS Number | 6728-31-0 | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [3][7] |

| Density | 0.847 g/mL at 25 °C | [6][8] |

| Boiling Point | 60 °C at 25-30 mmHg; 151.6 °C at 760 mmHg | [3][5][9] |

| Melting Point | -53.35 °C (estimate) | [9] |

| Flash Point | 35.2 - 44 °C | [9][10] |

| Refractive Index | 1.432 - 1.436 at 20 °C | [2][11] |

| Solubility | Soluble in alcohol, chloroform, DMSO (sparingly), and fixed oils. Insoluble in water. | [2][3][5] |

| SMILES String | CCC=CCCC=O | [12] |

| InChI Key | VVGOCOMZRGWHPI-ARJAWSKDSA-N | [6][8] |

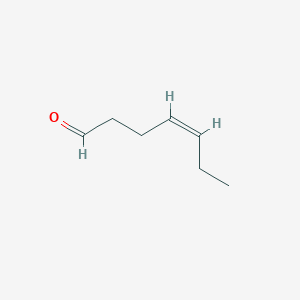

Chemical Structure

This compound is a seven-carbon aldehyde with a cis-configured double bond between the fourth and fifth carbon atoms. This specific stereochemistry is crucial for its characteristic aroma profile.

References

- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. researchgate.net [researchgate.net]

- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Claisen Rearrangement [organic-chemistry.org]

- 12. Cis-activation in the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of cis-4-Heptenal in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Heptenal is a volatile organic compound that contributes significantly to the flavor and aroma profiles of a wide array of food products. Characterized by its often fatty, green, and creamy notes, it can be a desirable flavor component in some contexts, while in others, particularly at high concentrations, it is associated with off-flavors, such as those found in oxidized fish oils.[1][2] This technical guide provides an in-depth overview of the natural occurrence of this compound in various foods, detailing its concentration, biosynthetic pathways, and the analytical methodologies used for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in a diverse range of food matrices, including dairy products, seafood, meats, and certain plant-based foods. Its presence is often a result of the oxidation of polyunsaturated fatty acids.

Below is a summary of the reported concentrations of this compound in various food products. It is important to note that the concentration of this aldehyde can be influenced by factors such as processing, storage conditions, and the specific variety or origin of the food item.

| Food Category | Food Item | Concentration Range | Reference |

| Meat | Ground Beef | 1.1 - 2.3 ng/g | [3] |

Further research is required to establish a more comprehensive database of this compound concentrations across a wider variety of foodstuffs.

Biosynthesis of this compound

The formation of this compound in biological systems is primarily a result of the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). The lipoxygenase (LOX) pathway is a key mechanism in this process, particularly in plants.[4] This pathway involves the dioxygenation of fatty acids to form hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce aldehydes.

While the general pathway for aldehyde formation from fatty acids is understood, the specific precursors and enzymatic steps leading to the formation of a C7 aldehyde like this compound are subjects of ongoing research. The diagram below illustrates a generalized pathway for the formation of aldehydes from linolenic acid, a common PUFA in plants.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method, often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME). For enhanced accuracy, stable isotope dilution assays (SIDA) are considered the gold standard.[5][6]

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile and semi-volatile compounds in food.[7]

1. Sample Preparation:

-

A known weight of the homogenized food sample (e.g., 1.00 g) is placed into a headspace vial (e.g., 20 mL).[8]

-

To enhance the release of volatile compounds from the matrix, a saturated sodium chloride solution (10 mL) can be added.[8]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

An SPME fiber with a suitable coating (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace above the sample.[8]

-

The vial is typically incubated at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 10 minutes) to allow for the adsorption of volatile compounds onto the fiber.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is then introduced into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., at 250 °C for 3 minutes).[8]

-

The desorbed compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the separation of compounds with different boiling points.[5]

-

The separated compounds are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate quantification technique that uses a stable isotope-labeled version of the analyte as an internal standard.[6]

1. Sample Preparation and Spiking:

-

A known amount of the stable isotope-labeled internal standard (e.g., this compound-d'n') is added to the food sample before extraction.[5]

2. Extraction and Derivatization (if necessary):

-

The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction with hexane).[5]

-

For improved chromatographic properties and sensitivity, the aldehydes can be derivatized to form oximes using an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.[5]

3. GC-MS Analysis:

-

The extracted and derivatized sample is analyzed by GC-MS.

-

The quantification is based on the ratio of the peak area of the native this compound to the peak area of the isotope-labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Conclusion

This compound is a naturally occurring aldehyde that plays a dual role in the sensory perception of food, contributing to both desirable and undesirable flavor characteristics. Its formation is intricately linked to the oxidative degradation of polyunsaturated fatty acids. The accurate quantification of this compound in various food matrices is crucial for quality control, flavor development, and understanding the chemical changes that occur during food processing and storage. The methodologies outlined in this guide, particularly HS-SPME-GC-MS and stable isotope dilution assays, provide the necessary tools for researchers and scientists to reliably measure this compound in their respective fields of study. Further research is warranted to expand the quantitative database of this compound in a wider range of foods and to fully elucidate the specific biosynthetic pathways involved in its formation.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

Olfactory Characteristics of cis-4-Heptenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal, an unsaturated aldehyde, is a significant volatile compound found in a variety of foods and beverages, contributing distinct aroma and flavor profiles. Its potent and characteristic scent makes it a molecule of great interest in the fields of food science, flavor chemistry, and sensory neuroscience. This technical guide provides an in-depth overview of the olfactory characteristics of this compound, including its sensory profile, odor thresholds, and the general signaling pathways involved in its perception. The information is compiled from various scientific sources to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.

Sensory Profile and Olfactory Characteristics

The odor of this compound is consistently described as multifaceted, with dominant notes of fatty, green, and creamy . Depending on its concentration and the medium in which it is perceived, it can also evoke oily, vegetable-like, and sometimes fishy or fried-fat-like aromas. Its powerful and diffusive nature means it is often perceived at very low concentrations.

A detailed description of its organoleptic properties is provided in the table below.

| Concentration | Odor Description | Taste Description |

| 0.10% in dipropylene glycol | Oily, fatty, green, dairy, milky, creamy.[1] | Sharp, green, milky, creamy, dairy, fatty, cheesy, tea.[1] |

| Not Specified | Sharp, green, grassy notes similar to those found in fresh cream and brewed tea.[2] | Enhances fresh cream notes in dairy, adds richness to caramel, and enhances fresh brewed notes in tea.[2] |

| Not Specified | Powerful green odor, reminiscent of vegetables.[1] | |

| Not Specified | Green, Fatty, Vegetable.[1] |

Quantitative Olfactory Data

Precise, standardized odor threshold values for this compound are not widely available in the scientific literature. However, some sources indicate its high potency. The following table summarizes the available quantitative data. It is important to note that the lack of a standardized medium and methodology in some reported values makes direct comparison challenging.

| Parameter | Value | Medium | Methodology | Reference |

| Odor Detection Threshold | 0.8-10 ppb | Not Specified | Not Specified | |

| Suggested Use Level | 0.10 PPB - 0.10 PPM | Food/Beverage | Commercial Application | [2] |

Note: The odor detection threshold range of 0.8-10 ppb is for "4-Heptenal (cis and trans)" and the specific medium (e.g., water or air) was not indicated. Further research employing standardized methods like ASTM E679 is required to establish definitive threshold values.

Natural Occurrence

This compound is a naturally occurring volatile compound that has been identified in a variety of food products, often as a result of lipid oxidation. Its presence significantly impacts the flavor profile of these foods.

Table of Natural Occurrence:

| Food Product |

| Butter |

| Dried Bonito |

| Fish and Krill |

| Milk |

| Boiled Potato |

| Peppermint and Spearmint |

| Scotch |

| Wheat Bread |

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample. Below is a generalized protocol for the analysis of volatile compounds like this compound in a food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

A representative sample of the food matrix is placed in a sealed vial.

-

The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow volatile compounds to partition into the headspace.

-

A Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the volatile compounds.

2. GC-MS-O Analysis:

-

The SPME fiber is desorbed in the heated injection port of a Gas Chromatograph (GC).

-

The GC is equipped with a capillary column appropriate for volatile compound separation (e.g., DB-5ms).

-

The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity.

-

At the exit of the GC column, the effluent is split between a Mass Spectrometer (MS) for compound identification and an olfactometry port for sensory detection.

-

A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each perceived aroma.

-

The data from the MS and the olfactometry are correlated to identify the specific compounds responsible for the detected odors.

Diagram of a Generic GC-O Experimental Workflow:

Caption: A generalized workflow for the analysis of volatile compounds using Gas Chromatography-Olfactometry (GC-O).

Sensory Evaluation: Triangle Test for Difference Testing

To determine if the addition of this compound to a product creates a perceivable sensory difference, a triangle test can be employed.

1. Panelist Selection and Training:

-

Select a panel of at least 20-30 individuals who are regular consumers of the product being tested.

-

Train the panelists on the procedure of the triangle test and familiarize them with the sensory attributes to be evaluated.

2. Sample Preparation:

-

Prepare two sets of samples: a control sample (without added this compound) and a test sample (with a specific concentration of this compound).

-

Code the samples with random three-digit numbers.

3. Test Procedure:

-

Present each panelist with three samples, where two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist.

-

Instruct the panelists to taste or smell each sample from left to right.

-

Ask the panelists to identify the sample that is different from the other two.

-

Panelists should rinse their palate with water between samples.

4. Data Analysis:

-

Count the number of correct identifications.

-

Use a statistical table for the triangle test to determine if the number of correct identifications is significant at a given confidence level (e.g., p < 0.05). A significant result indicates that a perceivable difference exists between the control and test samples.

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity. While the specific olfactory receptor that binds to this compound has not yet been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well-established and involves G-protein coupled receptors (GPCRs).

General Olfactory Signaling Pathway:

-

Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor (OR), which is a type of G-protein coupled receptor (GPCR).

-

G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

-

Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the OSN membrane.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Diagram of the General Olfactory Signaling Pathway:

References

cis-4-Heptenal role in flavor chemistry

An In-depth Technical Guide on the Core Aspects of cis-4-Heptenal in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent unsaturated aldehyde that plays a significant role in the flavor chemistry of a wide array of food products. Its characteristic aroma, described as fatty, green, creamy, and sometimes fishy, contributes to the sensory profile of dairy products, seafood, and various fruits and vegetables. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, sensory characteristics, and analytical methodologies related to this compound. It also delves into its formation pathway through lipid oxidation and the general mechanism of its perception via olfactory receptors. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the nuanced role of this impactful aroma compound.

Introduction

This compound, also known as (Z)-4-heptenal, is a volatile organic compound that, despite often being present in trace amounts, can significantly influence the flavor profile of numerous food items. Its multifaceted aroma is concentration-dependent, ranging from creamy and buttery at high dilutions to fatty and fishy at higher concentrations.[1] This aldehyde is a key product of the oxidative degradation of polyunsaturated fatty acids, particularly omega-3 fatty acids like α-linolenic acid. Its presence is therefore prominent in foods rich in these lipids, such as fish and dairy products.[2] Understanding the chemical and sensory properties of this compound is crucial for controlling both desirable and undesirable flavors in food manufacturing and for the development of novel flavor formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 6728-31-0 |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Fatty, green, creamy, fishy, buttery |

| Boiling Point | 151-152 °C at 760 mmHg |

| Flash Point | 43.3 °C |

| Solubility | Insoluble in water; soluble in ethanol and oils |

Natural Occurrence and Flavor Contribution

This compound is a widespread natural constituent of many food items, where it can act as a character-impact compound or contribute to the overall flavor complexity.

Dairy Products

In dairy products such as milk, butter, and cheese, this compound contributes to the creamy and buttery notes. Its concentration in fresh milk has been reported to be approximately 50 pg/g.[3]

Seafood

This aldehyde is a well-known contributor to the flavor of both fresh and processed seafood. It is often associated with the characteristic "fishy" off-flavor that can develop during storage, particularly in species with high levels of omega-3 fatty acids.

Other Food Products

This compound has also been identified in a variety of other foods, including boiled potatoes, tea, and certain fruits and vegetables, where it imparts green and fatty notes.

Quantitative Sensory Data

The sensory perception of this compound is highly dependent on its concentration and the food matrix in which it is present. The following table summarizes available quantitative sensory data.

| Parameter | Medium | Value | Reference |

| Taste Description | - | Sharp, green, milky, creamy, dairy, fatty, cheesy, tea | The Good Scents Company |

| Taste at 20 ppm | - | Fatty, green, vegetable | Sigma-Aldrich |

| Taste at 3 ppm | - | Sharp, green, impactful, heavy, fatty, leafy | Perfumer & Flavorist[1] |

| FEMA GRAS Limit | Soft drinks, candy, baked goods, meat, dairy | 1.0 mg/kg | ChemBK[4] |

| Concentration in Fresh Milk | Milk | ~50 pg/g | Request PDF[3] |

Formation Pathway

This compound is primarily formed through the autoxidation of α-linolenic acid, an omega-3 polyunsaturated fatty acid. The process is initiated by the formation of a lipid hydroperoxide, which then undergoes cleavage to yield various volatile compounds, including this compound.

Experimental Protocols

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in a food matrix.

Objective: To quantify the concentration of this compound in a food sample using GC-MS with a deuterated internal standard.

Materials:

-

Food sample

-

This compound analytical standard

-

This compound-d2 (or other suitable deuterated analog) as internal standard

-

Organic solvents (e.g., hexane, dichloromethane)

-

Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize a known amount of the food sample. For solid samples, a solvent extraction may be necessary.

-

Internal Standard Spiking: Spike the homogenized sample with a known concentration of the deuterated internal standard.

-

Extraction:

-

Headspace SPME: Place a known amount of the spiked homogenate in a headspace vial. Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes). Expose the SPME fiber to the headspace to adsorb the volatile compounds.

-

Solvent Extraction: Extract the spiked homogenate with a suitable organic solvent. Concentrate the extract to a known volume.

-

-

GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the GC inlet or inject a small volume of the solvent extract.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Use selected ion monitoring (SIM) or full scan mode. For quantification, monitor characteristic ions for both this compound and the deuterated internal standard.

-

-

Quantification: Create a calibration curve using standard solutions of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory characterization of this compound.[5][6]

Objective: To develop a sensory lexicon and quantify the sensory attributes of this compound.

Materials:

-

This compound solutions at various concentrations in a neutral medium (e.g., deodorized oil or water).

-

Reference standards for different aroma notes (e.g., grassy, fatty, creamy).

-

Trained sensory panel (8-12 panelists).

-

Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

-

Panelist Training:

-

Familiarize panelists with the basic tastes and aromas.

-

Introduce panelists to this compound at different concentrations to generate descriptive terms (lexicon development).

-

Use reference standards to anchor the descriptive terms.

-

Train panelists to use a line scale (e.g., 0-15) to rate the intensity of each attribute.

-

-

Evaluation:

-

Present panelists with coded samples of this compound at various concentrations in a randomized order.

-

Panelists independently rate the intensity of each sensory attribute on the line scale.

-

Include a warm-up sample and breaks to prevent sensory fatigue.

-

-

Data Analysis:

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

-

Use Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.

-

Generate a "spider web" or "radar" plot to visually represent the sensory profile of this compound at different concentrations.

-

Olfactory Perception and Signaling Pathway

The perception of this compound, like other volatile aldehydes, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor for this compound has not been definitively identified, research on similar aldehydes suggests the involvement of receptors like the rat I7 olfactory receptor (OR-I7), which is known to respond to heptanal and octanal.[7][8][9]

The binding of an odorant molecule to an OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf). This initiates a signaling cascade that leads to the generation of an action potential, which is transmitted to the brain and interpreted as a specific smell.

Conclusion

This compound is a flavor compound of considerable importance, contributing significantly to the sensory profiles of a diverse range of foods. Its formation via lipid oxidation is a key process influencing food quality and shelf-life. While our understanding of its sensory properties and analytical determination has advanced, further research is needed to establish definitive odor and taste thresholds in various food matrices and to identify the specific olfactory receptors responsible for its perception. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working to understand and control the flavor impact of this potent aldehyde.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. (Z)-4-heptenal diethyl acetal, 18492-65-4 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Quantitative Descriptive Analysis [sensorysociety.org]

- 6. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the molecular basis for octanal interactions in the expressed rat 17 olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of ligands for olfactory receptors by functional expression of a receptor library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Odorant Receptor Expression Defines Functional Units in the Mouse Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-4-Heptenal: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Heptenal, a volatile unsaturated aldehyde, is a significant contributor to the aroma and flavor profiles of a wide array of foods and beverages. First identified as a key flavor component, its history is intertwined with the development of analytical techniques in food chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis, presents a thorough compilation of its quantitative data, and explores its known biological activities and associated signaling pathways. This document serves as a foundational resource for researchers in flavor chemistry, food science, and drug development.

Introduction

This compound, with the IUPAC name (Z)-4-Heptenal, is an organic compound characterized by a seven-carbon chain with a cis-configured double bond between the fourth and fifth carbon atoms and an aldehyde functional group at the terminus. Its presence is particularly noted in dairy products, fish, and various fruits and vegetables, where it imparts characteristic "green," "fatty," and sometimes "fishy" aroma and flavor notes.[1][2] The study of this compound has been driven by its importance in the food and fragrance industries, as well as by academic interest in the biochemical pathways of lipid peroxidation, from which it is a known product.

Discovery and History

The precise first discovery of this compound is not definitively documented in a single landmark paper. Instead, its identification emerged from the broader investigation of volatile compounds in foodstuffs, particularly in the context of off-flavors in dairy and fish products. Early studies in the mid-20th century on the flavor components of milk and fish laid the groundwork for the eventual characterization of specific unsaturated aldehydes.[3]

The synthetic history of γ,δ-unsaturated aldehydes like this compound is closely linked to the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction discovered by German chemist Rainer Ludwig Claisen in 1912.[4][5][6] This[7][7]-sigmatropic rearrangement of allyl vinyl ethers provides a versatile method for the synthesis of such aldehydes.[7] While Claisen's initial work did not specifically describe this compound, his discovery provided the foundational chemistry for its eventual synthesis. Specific synthetic routes to this compound, including those starting from (Z)-3-hexenol, were developed later as the demand for this flavor and fragrance compound grew.[8][9]

Physicochemical Properties and Quantitative Data

A comprehensive collection of the physical and chemical properties of this compound is crucial for its application in research and industry. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | [10] |

| Molecular Weight | 112.17 g/mol | [10] |

| CAS Number | 6728-31-0 | [10] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 60 °C at 25 mmHg | [2] |

| Density | 0.850 g/mL at 20 °C | [9] |

| Refractive Index (n²⁰/D) | 1.434 | [2] |

| Flash Point | 105 °F (41 °C) | [2] |

| Solubility | Soluble in alcohol and oils; insoluble in water. | [11] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Data not explicitly found in the provided search results. | [2] |

| ¹³C NMR | Data not explicitly found in the provided search results. | [12] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 112. Fragmentation pattern includes characteristic losses for aldehydes. | [10][13] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (aldehyde) and C=C (alkene) functional groups. | [10] |

Experimental Protocols

Synthesis of this compound via Claisen Rearrangement

The Claisen rearrangement of an appropriate allyl vinyl ether is a common and effective method for the synthesis of this compound. The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

A detailed experimental protocol for the synthesis of γ,δ-unsaturated aldehydes via a palladium(II)-catalyzed vinyl ether exchange followed by a Claisen rearrangement has been described and can be adapted for this compound.[1]

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is used.

-

Reagents:

-

cis-1-Buten-1-ol (starting allylic alcohol)

-

Ethyl vinyl ether (vinylating agent)

-

Palladium(II) acetate (catalyst)

-

1,10-Phenanthroline (ligand)

-

Toluene (solvent)

-

-

Procedure:

-

To the reaction flask under a nitrogen atmosphere, add palladium(II) acetate and 1,10-phenanthroline in toluene.

-

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add cis-1-buten-1-ol and an excess of ethyl vinyl ether to the flask.

-

Heat the reaction mixture to a temperature sufficient to induce the Claisen rearrangement (typically 80-110 °C).

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

-

Natural Occurrence and Biochemical Formation

This compound is a naturally occurring volatile compound found in a variety of foods. Its presence is a result of the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly linolenic acid.

Table 3: Selected Natural Sources of this compound

| Food Source | Reference(s) |

| Milk and Dairy Products | [14][15][16] |

| Fish and Seafood | [2] |

| Butter | [17] |

| Wheat Bread | [17] |

| Potato (boiled) | [17] |

| Peppermint and Spearmint | [17] |

The biochemical formation of this compound from PUFAs involves a series of enzymatic and non-enzymatic reactions initiated by lipid peroxidation.

References

- 1. Tandem Pd(II)-Catalyzed Vinyl Ether Exchange-Claisen Rearrangement as a Facile Approach to γ,δ-Unsaturated Aldehydes [organic-chemistry.org]

- 2. This compound | 6728-31-0 [chemicalbook.com]

- 3. Fishy flavour in dairy products: I. General studies on fishy butterfat | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 4. collegedunia.com [collegedunia.com]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [chembk.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-Heptenal, (Z)- [webbook.nist.gov]

- 14. Showing Compound (Z)-4-Heptenal (FDB008061) - FooDB [foodb.ca]

- 15. Analysis for different flavor compounds in mature milk from human and livestock animals by GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination and Risk Assessment of Flavor Components in Flavored Milk [mdpi.com]

- 17. 顺式-4-庚烯醛 ≥98%, stabilized, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide to the Physical Properties of (Z)-4-Heptenal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical properties of (Z)-4-Heptenal (CAS No. 6728-31-0). The information is intended for use in research, quality control, and development settings. Data is presented in a structured format, and generalized experimental protocols for determining these properties are detailed.

Core Physical and Chemical Properties

(Z)-4-Heptenal is an unsaturated aldehyde known for its potent green, fatty, and creamy aroma, making it a significant compound in the flavor and fragrance industry.[1][2] Its physical characteristics are crucial for its application, handling, and synthesis. It typically appears as a colorless to pale yellow liquid.[1][3]

Data Summary

The quantitative physical properties of (Z)-4-Heptenal are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| Boiling Point | 60 °C | @ 30 mmHg[1][4] |

| 161 °C | @ 760 mmHg (Normal)[3] | |

| Density | 0.843 - 0.852 g/cm³ | @ 25 °C[1] |

| 0.850 g/mL | @ 20 °C[5] | |

| Refractive Index (n_D) | 1.432 - 1.436 | @ 20 °C[1][4][6] |

| Flash Point | 43.33 °C (110 °F) | Tag Closed Cup (TCC)[1][6] |

| Solubility | Soluble in alcohol and fixed oils.[1][4] | |

| Water Solubility | ~1810 mg/L (Slightly soluble/Insoluble) | @ 25 °C (Estimated)[1][4][6] |

| Vapor Pressure | 3.641 mmHg | @ 25 °C (Estimated)[1][6] |

| logP (Octanol/Water) | 2.174 | (Estimated)[1][6] |

Visualized Workflows and Pathways

To better illustrate the processes related to (Z)-4-Heptenal, the following diagrams outline a general experimental workflow for its physical characterization and a plausible synthetic route.

Detailed Methodologies: Experimental Protocols

The following sections describe generalized, standard protocols for determining the key physical properties of liquid aldehydes like (Z)-4-Heptenal. Specific instrument operating procedures should always be followed.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical constant. For small sample volumes, the Thiele tube method is highly effective.[7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this point is observed when a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[5][8]

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of (Z)-4-Heptenal into a small fusion tube.

-

Capillary Tube: Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the heat is applied to the side arm.

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Measurement: Record the temperature (t₁) when the continuous stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point (t₂).[5]

-

Reporting: Record the atmospheric pressure at the time of the measurement.

Measurement of Density (Digital Density Meter)

Density is a crucial parameter for quality control and for converting mass to volume. ASTM D4052 is a standard method for this determination using a digital density meter.[9]

Principle: A digital density meter measures the oscillation period of a U-shaped borosilicate glass tube filled with the sample. The density is directly proportional to the square of the oscillation period. The instrument is calibrated using fluids of known density, such as dry air and ultrapure water.

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically with dry air and degassed, high-purity water at the measurement temperature (e.g., 20°C or 25°C).

-

Sample Injection: Inject the (Z)-4-Heptenal sample into the cleaned and dried measurement cell using a syringe, ensuring no air bubbles are introduced. The volume required is typically 1-2 mL.

-

Equilibration: Allow the sample to reach thermal equilibrium within the cell, which is maintained at a constant temperature by a Peltier system.

-

Measurement: Once the oscillation period stabilizes, the instrument automatically calculates and displays the density.

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity.

Principle: An Abbe refractometer measures the critical angle of refraction of a thin liquid film placed between two prisms. This angle is used to calculate the refractive index of the liquid. The instrument is typically calibrated with distilled water.

Procedure:

-

Calibration: Turn on the refractometer and the circulating water bath set to 20.0 ± 0.1 °C. Calibrate the instrument by placing a few drops of distilled water on the prism and adjusting until the reading matches the known refractive index of water at that temperature (1.3330).

-

Sample Application: Open the prisms and clean them carefully with a soft tissue and a suitable solvent (e.g., acetone). Apply 2-3 drops of (Z)-4-Heptenal onto the surface of the lower prism.[10]

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs. If color fringing (dispersion) is observed, adjust the compensator dial to eliminate it.

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Cleaning: Immediately after the measurement, clean the prisms thoroughly to prevent residue from affecting subsequent readings.

Assessment of Solubility

Solubility provides insight into the polarity and intermolecular forces of a compound.[1][11]

Principle: The "like dissolves like" rule is the guiding principle. The solubility of (Z)-4-Heptenal in various solvents is determined by observing whether a homogeneous solution (miscible) or distinct layers (immiscible) form upon mixing.[1]

Procedure:

-

Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, Ethanol, Hexane).

-

Qualitative Test: Add approximately 0.5 mL of (Z)-4-Heptenal to each test tube.

-

Solvent Addition: Add 2 mL of the respective solvent to each tube.

-

Mixing: Stopper and shake each tube vigorously for 10-20 seconds.[6]

-

Observation: Allow the tubes to stand and observe the contents.

-

Soluble/Miscible: A single, clear liquid phase is observed.

-

Insoluble/Immiscible: Two distinct liquid layers are visible, or the sample remains undissolved.

-

-

Reporting: Record the results as soluble, partially soluble, or insoluble for each solvent. For (Z)-4-Heptenal, it is expected to be soluble in organic solvents like ethanol and insoluble or only slightly soluble in water.[4]

References

- 1. chem.ws [chem.ws]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. my.che.utah.edu [my.che.utah.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide on cis-4-Heptenal (CAS Number 6728-31-0)

Disclaimer: This document summarizes the currently available scientific and technical information on cis-4-Heptenal. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed that while the chemical properties of this compound are well-documented, there is a significant lack of publicly available data regarding its biological activity, pharmacological properties, and potential therapeutic applications in the context of drug development. The information presented herein is therefore focused on its established uses and characteristics.

Executive Summary

This compound is an unsaturated aldehyde primarily utilized as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1] Its organoleptic properties contribute to green, fatty, and creamy notes in a variety of food products.[2][3] While it is generally recognized as safe (GRAS) for its intended use as a food additive, there is a notable absence of research into its pharmacological effects, mechanism of action in biological systems, and toxicological profile relevant to therapeutic development.[4][5] This guide provides a consolidated overview of the existing technical data on this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are well-characterized. A summary of these properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6728-31-0 | [2] |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Fatty, green, vegetable, creamy upon dilution | [2][3] |

| Density | 0.847 g/mL at 25 °C | [2] |

| Boiling Point | 60 °C at 25 mmHg | [6] |

| Refractive Index | n20/D 1.434 | [2] |

| Purity | ≥98% (stabilized with α-tocopherol) | [2] |

| Solubility | Insoluble in water; soluble in alcohol. | [7] |

| SMILES String | CC\C=C/CCC=O | [6] |

| InChI Key | VVGOCOMZRGWHPI-ARJAWSKDSA-N | [2] |

Synthesis and Manufacturing

A general method for the production of this compound has been described.[5] The process involves the reaction of acetylene and bromoethane in the presence of liquid sodium ammonia to form sodium butadiene.[5] This is followed by condensation with bromopropionaldehyde acetal and subsequent hydrogenation using a Lindlar catalyst (Pd/CaCO₃/PbO).[5]

Logical Workflow for the Synthesis of this compound

Caption: A simplified diagram illustrating the key steps in the synthesis of this compound.

Biological and Pharmacological Data: A Research Gap

A thorough review of scientific literature and patent databases reveals a significant lack of information regarding the biological and pharmacological properties of this compound in the context of drug development. While some commercial suppliers suggest its use in researching natural products with potential health benefits, no specific studies demonstrating therapeutic efficacy, mechanisms of action, or pharmacokinetic and pharmacodynamic profiles were identified.[1] The Human Metabolome Database notes that very few articles have been published on (Z)-4-Heptenal.

Signaling Pathways

There is currently no available data to suggest that this compound interacts with or modulates any specific cellular signaling pathways.

Toxicological Profile

Table 2: Summary of Safety and Regulatory Information

| Aspect | Information | Reference(s) |

| Regulatory Status | GRAS (FEMA) | [5] |

| Hazards | Flammable liquid and vapor. May be harmful if swallowed. | [4] |

| Handling Precautions | Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. | [5] |

| Allergenicity | No known food or fragrance allergens. | [2] |

Experimental Protocols

Detailed experimental protocols for the biological or pharmacological evaluation of this compound are not available due to the lack of research in these areas. The primary experimental context in which this compound is mentioned is in analytical chemistry for the quantification of volatile compounds.

Analytical Methodology

This compound may be used as an analytical standard for its determination in various matrices, such as food products, using gas chromatography-mass spectrometry (GC-MS).[6] A general workflow for such an analysis is described below.

General Workflow for the Analysis of this compound

Caption: A generalized workflow for the quantitative analysis of this compound using GC-MS.

Conclusion and Future Directions

This compound (CAS 6728-31-0) is a well-characterized aldehyde with established applications in the food and fragrance industries. Its chemical and physical properties are clearly defined, and a general synthesis method is known. However, for professionals in drug development, there is a profound lack of data on its biological effects, pharmacological activity, and relevant toxicological profile. The potential for this molecule in a therapeutic context remains unexplored. Future research would need to address these fundamental gaps, starting with in vitro screening for biological activity, followed by mechanistic studies and comprehensive in vivo toxicological evaluations, to determine if this compound or its derivatives hold any promise for pharmaceutical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 顺式-4-庚烯醛 ≥98%, stabilized, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]

- 4. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 顺式-4-庚烯醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. bedoukian.com [bedoukian.com]

An In-Depth Toxicological Profile of cis-4-Heptenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal is an unsaturated aldehyde with the chemical formula C7H12O. It is recognized by its characteristic fatty, green, and slightly fishy odor and is found naturally in various foods and beverages.[1] Industrially, it is utilized as a flavoring agent in a variety of products.[2][3] Given its presence in consumer goods, a thorough understanding of its toxicological profile is essential for ensuring human safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and potential signaling pathway interactions.

Summary of Toxicological Data

The toxicological data for this compound indicates potential for acute toxicity upon oral and dermal exposure, and it is classified as a skin sensitizer.[2] However, specific quantitative data from standardized tests are limited in publicly available literature.

Acute Toxicity

Skin Sensitization

This compound is identified as a skin sensitizer, meaning it can elicit an allergic response upon repeated contact with the skin.[2] This classification is a critical aspect of its safety assessment. The primary mechanism for skin sensitization by many chemicals involves the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant and detoxification responses.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not extensively published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the assessment of chemical safety. The following sections describe the general methodologies relevant to the toxicological endpoints of concern for this compound.

Acute Oral Toxicity - OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration.

Experimental Workflow:

Caption: OECD 420 Experimental Workflow.

Methodology:

-

Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.

-

Main Study: Groups of animals, typically female rats, are administered the test substance at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Endpoint: The study aims to identify the dose that causes evident toxicity or the highest dose that produces no adverse effects.

Acute Dermal Toxicity - OECD Guideline 402 (Acute Dermal Toxicity)

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.

Experimental Workflow:

Caption: OECD 402 Experimental Workflow.

Methodology:

-

Animal Preparation: A section of the dorsal skin of the test animal (e.g., rat or rabbit) is shaved.

-

Application: The test substance is applied uniformly to the prepared skin area.

-

Exposure: The application site is covered with a porous gauze dressing for a 24-hour exposure period.

-

Observation: Animals are observed for signs of skin irritation, systemic toxicity, and mortality for up to 14 days.

-

Endpoint: The study is used to determine the acute dermal LD50 value.

Skin Sensitization - OECD Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.

Experimental Workflow:

Caption: OECD 429 LLNA Experimental Workflow.

Methodology:

-

Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

-

Proliferation Measurement: On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured by the incorporation of a radiolabeled DNA precursor.

-

Endpoint: The ratio of proliferation in the test group to the control group is calculated as the Stimulation Index (SI). An SI of 3 or greater is indicative of a sensitizing substance. The data can be used to calculate the EC3 value, which is the concentration of the chemical required to produce an SI of 3.

Genotoxicity - OECD Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Experimental Workflow:

Caption: OECD 471 Ames Test Experimental Workflow.

Methodology:

-

Bacterial Strains: Specific strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.

-

Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Plating and Incubation: The treated bacteria are plated on a minimal medium that does not support the growth of the original mutant strains.

-

Endpoint: The number of revertant colonies (those that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Genotoxicity - OECD Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical in mammalian cells.

Experimental Workflow:

Caption: OECD 487 Micronucleus Test Workflow.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) or primary lymphocytes are cultured.

-

Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, which allows for the identification of cells that have undergone one round of mitosis.

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.

-

Endpoint: A significant increase in the frequency of micronucleated cells indicates that the substance may be a clastogen or an aneugen.

Signaling Pathway Interactions

The classification of this compound as a skin sensitizer suggests a likely interaction with the Keap1-Nrf2 signaling pathway, a central mechanism in the cellular response to electrophilic and oxidative stress.

Keap1-Nrf2 Signaling Pathway

Description: Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which targets it for degradation. Electrophilic compounds, such as many skin sensitizers, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

Caption: Keap1-Nrf2 Signaling Pathway Activation.

Conclusion

The available toxicological data for this compound indicate that it is harmful upon acute oral and dermal exposure and is a skin sensitizer. While specific quantitative data from standardized studies on the pure substance are not widely available, the established classification necessitates careful handling and risk assessment. The skin sensitization potential suggests an interaction with the Keap1-Nrf2 signaling pathway, a common mechanism for electrophilic sensitizers. Further research providing specific LD50 and EC3 values, as well as results from genotoxicity assays conducted according to standardized protocols, would be invaluable for a more complete and quantitative risk assessment of this compound. Professionals in research and drug development should consider these data gaps and the potential for skin sensitization when working with this compound.

References

An In-depth Technical Guide to cis-4-Heptenal as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-4-Heptenal is a volatile organic compound (VOC) recognized for its potent sensory properties and its occurrence as a byproduct of lipid peroxidation. While extensively utilized in the flavor and fragrance industry, its biological activities and potential implications for human health remain largely unexplored, presenting a significant research gap. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical and physical properties, natural occurrence, synthesis, and analytical methodologies. In the absence of direct biological studies, this guide also draws parallels with the well-documented activities of other α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), to provide a framework for future research into the potential physiological and toxicological relevance of this compound.

Introduction

This compound, a C7 unsaturated aldehyde, is a significant contributor to the aroma and flavor profiles of a wide range of food products, particularly those rich in fats and oils.[1][2] Its characteristic creamy, green, and fatty odor has led to its widespread use as a flavoring agent.[3][4] Beyond its role in food science, this compound is also a product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process implicated in various physiological and pathological conditions.[2] The reactivity of its α,β-unsaturated aldehyde moiety suggests a potential for interaction with biological macromolecules, yet there is a notable scarcity of research into its specific biological effects and signaling pathways. This guide aims to consolidate the existing technical information on this compound and to provide a comparative context for its potential biological significance, thereby serving as a resource for researchers in food science, toxicology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, analysis, and for understanding its behavior in various matrices.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| CAS Number | 6728-31-0 | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Powerful, fatty, green, creamy, and suggestive of fried fats | [2][4] |

| Boiling Point | 60 °C at 25 mmHg | [5] |

| Density | 0.847 g/mL at 25 °C | |

| Refractive Index | n20/D 1.434 | |

| Flash Point | 110 °F (43.33 °C) | [4] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils | |

| LogP | 2.070 |

Natural Occurrence and Formation

This compound is a naturally occurring VOC found in a variety of food products. Its presence is often a result of the oxidative degradation of lipids.

Natural Sources:

-

Dairy Products: It is a key aroma compound in milk and butter, contributing to their creamy and fatty notes.

-

Seafood: Found in fish and krill, it can contribute to both fresh and off-flavors resulting from fat oxidation.

-

Fruits and Vegetables: It has been identified in boiled potatoes.

-

Beverages: It is present in Scotch whisky.

-

Other Foods: It has also been reported in dried bonito and wheat bread.

Formation via Lipid Peroxidation: this compound is formed from the oxidation of ω-3 and ω-6 polyunsaturated fatty acids. This process, known as lipid peroxidation, is a free radical-mediated chain reaction that leads to the degradation of lipids and the formation of a variety of reactive aldehydes.

Synthesis of this compound

The stereoselective synthesis of cis-alkenes such as this compound is a common challenge in organic chemistry. The Wittig reaction, particularly with the use of non-stabilized ylides, is a well-established method for achieving high Z-selectivity.

Experimental Protocol: Synthesis via Wittig Reaction

The following is a representative protocol for the synthesis of a (Z)-alkene using a Wittig reaction, adapted for the synthesis of this compound.[1][6]

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of a deep red or orange color indicates the generation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Wittig Reaction:

-

To the ylide solution at -78 °C, add butanal (1.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the quantification of this compound in various matrices. The following protocol details a robust method for its analysis in a biological matrix such as plasma.[7]

Experimental Protocol: GC-MS Quantification in Plasma

-

Sample Preparation and Extraction:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d₂ in methanol at 1 µg/mL).

-

Add 10 µL of a derivatization agent solution (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride at 10 mg/mL in water) to form an oxime derivative, which enhances chromatographic properties and sensitivity.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Incubate the sample at 60°C for 30 minutes to facilitate the derivatization reaction.

-

Perform liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean autosampler vial for analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.

-

Inlet: Splitless mode, 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

-

-

Data Analysis:

-

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

-

Potential Biological Significance: A Comparative Perspective

Direct experimental data on the biological activity of this compound is strikingly limited. However, as an α,β-unsaturated aldehyde and a product of lipid peroxidation, its potential to interact with biological systems can be inferred by examining the well-documented effects of similar compounds, most notably 4-hydroxy-2-nonenal (HNE).

Comparison with 4-Hydroxy-2-Nonenal (HNE): HNE is a major and toxic aldehyde produced during the peroxidation of ω-6 PUFAs. It is a highly reactive electrophile that readily forms covalent adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) in proteins, leading to altered protein function and cellular dysfunction.[8] HNE is a well-established marker of oxidative stress and has been implicated in the pathophysiology of numerous diseases.[8][9]

Potential for Cytotoxicity: Studies on other flavor aldehydes have demonstrated their potential for cytotoxicity, particularly at higher concentrations.[10][11] The reactivity of the aldehyde group and the carbon-carbon double bond in α,β-unsaturated aldehydes makes them capable of inducing cellular damage. The cytotoxicity of aldehydes is often linked to the depletion of intracellular glutathione (GSH) and the formation of protein and DNA adducts.[12]

Inflammatory Signaling Pathways: HNE is known to modulate various signaling pathways involved in inflammation, including the NF-κB and MAPK pathways.[13] By forming adducts with key signaling proteins, HNE can either activate or inhibit these pathways, leading to a pro-inflammatory or anti-inflammatory response depending on the cellular context and concentration. Given its structural similarities, it is plausible that this compound could also interact with these signaling cascades, although this requires experimental verification.

Conclusion and Future Directions

This compound is a volatile organic compound with well-established roles in the food and fragrance industries. Its formation as a product of lipid peroxidation suggests a potential for biological activity that is currently underexplored. This technical guide has summarized the available data on its chemical properties, natural occurrence, synthesis, and analysis.

The significant gap in our understanding of the biological effects of this compound presents a compelling area for future research. Key research questions that need to be addressed include:

-

Cytotoxicity: What are the cytotoxic effects of this compound on various cell types, and what are the underlying mechanisms?

-

Signaling Pathways: Does this compound modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis?

-

In Vivo Effects: What are the in vivo effects of this compound exposure, particularly in the context of diets rich in oxidized fats?

-

Biomarker Potential: Could this compound or its metabolites serve as biomarkers for lipid peroxidation and associated diseases?

Addressing these questions will be crucial for a comprehensive understanding of the role of this compound at the interface of food science, toxicology, and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of lipid peroxidation and protein oxidation biomarkers for oxidative damage in mammalian cells. A comparison with two fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Lipid Peroxidation and Its Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. (Z)-4-heptenal diethyl acetal, 18492-65-4 [thegoodscentscompany.com]

The Biochemical Blueprint for cis-4-Heptenal: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal, a volatile C7 aldehyde, is a significant contributor to the characteristic aroma of various food products and is also implicated in biological signaling pathways. Its biosynthesis is primarily governed by a specific enzymatic cascade involving lipoxygenase (LOX) and hydroperoxide lyase (HPL). This technical guide provides a comprehensive overview of the core biochemical pathways responsible for the production of this compound, with a focus on the enzymatic machinery, substrate specificity, and reaction mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in fields such as flavor chemistry, biotechnology, and drug development.

Core Biochemical Pathway: The 9-Lipoxygenase Route

The primary route for the biosynthesis of this compound originates from the enzymatic modification of polyunsaturated fatty acids, specifically α-linolenic acid. This pathway is a branch of the broader oxylipin pathway, which generates a diverse array of signaling molecules in plants and other organisms. The production of this compound is a two-step enzymatic process catalyzed by 9-lipoxygenase (9-LOX) and 9-hydroperoxide lyase (9-HPL).

Step 1: Formation of 9-Hydroperoxy-linolenic Acid (9-HPOT) by 9-Lipoxygenase (9-LOX)

The pathway is initiated by the action of 9-lipoxygenase, a non-heme iron-containing enzyme. 9-LOX catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid at the C-9 position. This reaction forms 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).[1][2][3] The specificity of the lipoxygenase for the C-9 position is crucial for the subsequent formation of a C7 aldehyde.

Step 2: Cleavage of 9-HPOT by 9-Hydroperoxide Lyase (9-HPL)

The hydroperoxide intermediate, 9-HPOT, is then cleaved by the enzyme 9-hydroperoxide lyase. This enzyme catalyzes the scission of the carbon-carbon bond between the hydroperoxide-bearing carbon (C-9) and the adjacent carbon (C-10). This cleavage results in the formation of two fragments: the C7 aldehyde, This compound , and a C11 ω-oxo-acid, 12-oxo-(9Z)-dodecenoic acid.[4][5]

Signaling Pathway Diagram

Caption: The two-step enzymatic pathway for the biosynthesis of this compound.

Quantitative Data

While specific kinetic data for the enzymatic production of this compound is not extensively reported in the literature, the following table summarizes typical yields and activities for related reactions within the lipoxygenase and hydroperoxide lyase pathways. This data provides a comparative context for understanding the efficiency of these enzymatic conversions.

| Enzyme Activity | Substrate | Product | Yield/Activity | Source Organism | Reference |

| Lipoxygenase | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | >83% conversion | Glycine max (Soybean) | [6] |

| Hydroperoxide Lyase | 13-Hydroperoxy-linolenic acid (13-HPOT) | (Z)-3-Hexenal | 2.94 mM total hydroperoxides converted | Psidium guajava (Guava) | [5] |

| Whole-cell Biocatalysis | Linoleic Acid | Hexanal | 12.9 mM | Komagataella phaffii (recombinant) | [7] |

| 9-Hydroperoxide Lyase | 9-Hydroperoxides | C9-Aldehydes | High activity observed | Cucumis sativus (Cucumber) | [8] |

Experimental Protocols

Lipoxygenase (LOX) Activity Assay

This protocol is adapted from established methods for determining lipoxygenase activity by monitoring the formation of conjugated dienes.[9][10]

Principle: Lipoxygenase activity is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product.

Materials:

-

LOX Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8.

-

Substrate Stock Solution: 10 mM linoleic acid in ethanol.

-

Enzyme Extract: Cell or tissue homogenate containing lipoxygenase.

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding 950 µL of LOX Assay Buffer and 50 µL of the enzyme extract.

-

Initiate the reaction by adding 10 µL of the linoleic acid substrate stock solution.

-

Immediately mix by inversion and monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.

-